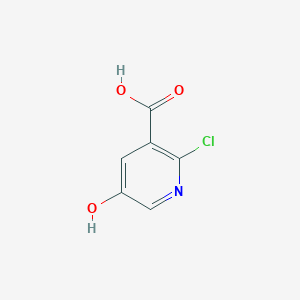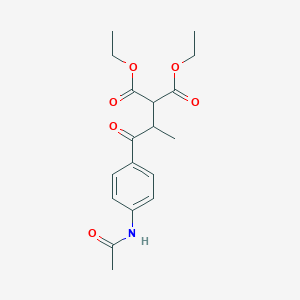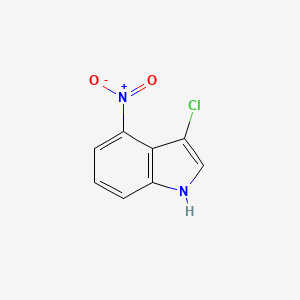
3-Chloro-4-nitro-1H-indole
概要
説明
3-Chloro-4-nitro-1H-indole is a chemical compound with the molecular weight of 196.59 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-nitro-1H-indole is represented by the InChI code: 1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7 (8 (5)6)11 (12)13/h1-4,10H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-4-nitro-1H-indole are not detailed in the sources I found, indole derivatives are known to undergo various reactions. For instance, ortho-alkynylanilines can react with cupric halide in dimethyl sulfoxide to produce 3-chloro- and 3-bromoindole derivatives .Physical And Chemical Properties Analysis
3-Chloro-4-nitro-1H-indole is a solid at room temperature . More specific physical and chemical properties are not provided in the sources I found.科学的研究の応用
Antiviral Activity
Indole derivatives, including 3-Chloro-4-nitro-1H-indole, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to exhibit anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer . They have been used as biologically active compounds for the treatment of cancer cells . In an ongoing effort to discover novel anti-tumor agents, indole derivatives have been used as leading compounds .
Anti-HIV Properties
Indole derivatives have been found to possess anti-HIV properties . This suggests that they could be used in the development of new drugs for the treatment of HIV .
Antioxidant Properties
Indole derivatives are known to exhibit antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .
Antitubercular Properties
Indole derivatives have been found to possess antitubercular properties . This suggests that they could be used in the development of new drugs for the treatment of tuberculosis .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . This suggests that they could be used in the development of new drugs for the treatment of diabetes .
Safety and Hazards
将来の方向性
Indole derivatives, including 3-Chloro-4-nitro-1H-indole, have potential for further exploration due to their diverse biological activities . They have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
特性
IUPAC Name |
3-chloro-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHFPQVONMGFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476498 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitro-1H-indole | |
CAS RN |
208511-07-3 | |
| Record name | 3-CHLORO-4-NITRO-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

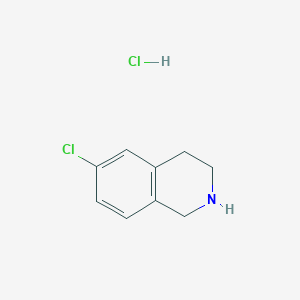
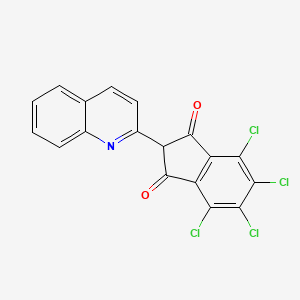
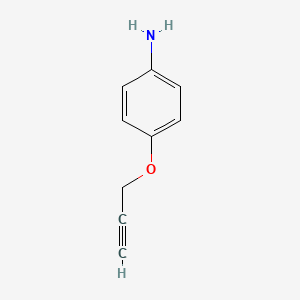
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
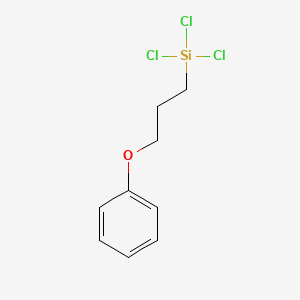

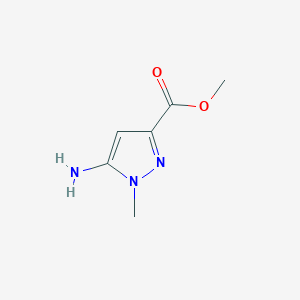
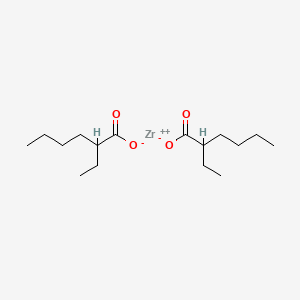
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)
![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)

